9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
Description
This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazolinone scaffold. The structure features a 2,3-dichlorophenyl substituent at position 9 and two methyl groups at position 6, contributing to its steric and electronic properties. The dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the dimethyl groups stabilize the bicyclic system . Synthetically, it is prepared via multicomponent reactions involving 3-amino-1,2,4-triazole, substituted aldehydes, and dimedone, often catalyzed by copper or deep eutectic solvents (NGPU) to improve efficiency and yield .
Properties
IUPAC Name |
9-(2,3-dichlorophenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O/c1-17(2)6-11-13(12(24)7-17)15(23-16(22-11)20-8-21-23)9-4-3-5-10(18)14(9)19/h3-5,8,15H,6-7H2,1-2H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQUTWVEJBTWDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C(=CC=C4)Cl)Cl)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can be achieved through a multicomponent reaction (MCR) involving aldehydes, dimedone, and 3-amino-1,2,4-triazole. The reaction is typically carried out in acetic acid as the reaction medium at 60°C. This method is advantageous due to its excellent yields, short reaction time, mild reaction conditions, and environmentally friendly nature .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including condensation reactions. For instance, the condensation of 3-amino-1,2,4-triazole, 4-methyl benzaldehyde, and dimedone in the presence of acetic acid at ambient conditions results in the formation of triazoloquinazolinone derivatives . Common reagents used in these reactions include acetic acid, molecular iodine, and dimethylformamide (DMF). The major products formed from these reactions are triazoloquinazolinone derivatives .
Scientific Research Applications
9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has been extensively studied for its potential applications in various fields. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has shown promising results as an antimalarial agent, with in vitro activities against Plasmodium falciparum . Additionally, it has been evaluated for its anticancer properties, particularly against colon cancer cell lines .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antimalarial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS) in Plasmodium falciparum . This inhibition disrupts the synthesis of nucleotides, thereby preventing the replication of the parasite. Similarly, its anticancer activity is linked to the induction of the mitochondrial apoptotic pathway, leading to cell death .
Comparison with Similar Compounds
Phenyl Ring Substitutions
- 9-(2-Chlorophenyl)-6,6-dimethyl analog (7a) :
Differs by a single chlorine atom at the phenyl ring’s ortho position. This reduces steric hindrance compared to the 2,3-dichloro derivative but maintains electron-withdrawing effects. The compound exhibits a melting point >300°C and distinct NMR signals (e.g., δ 11.25 ppm for N-H) .
Heterocyclic Modifications
- Benzimidazoloquinazolinones: Compounds like 12-(4-hydroxyphenyl)-3,3-dimethylbenzo[4,5]imidazo[2,1-b]quinazolin-1(2H)-one exhibit longer reaction times (4–6 hours) compared to triazoloquinazolinones (2–3 hours) due to increased ring strain .
Pharmacological and Physicochemical Properties
Lipophilicity and Solubility
Bioactivity Trends
- Triazoloquinazolinones: Chlorine and fluorine substituents enhance kinase inhibition and antimicrobial activity compared to methoxy or ethoxy groups, as seen in related triazoloquinazoline derivatives .
- Trifluoromethyl-Substituted Analogs : Compounds like (9S)-6,6-dimethyl-9-phenyl-2-(trifluoromethyl)-... show improved metabolic stability due to the trifluoromethyl group’s resistance to oxidation .
Key Research Findings
Stereochemical Impact : The (9S)-configured trifluoromethyl derivative demonstrates enantioselective binding to GABA receptors, highlighting the role of stereochemistry in pharmacological activity .
Catalytic Superiority : Copper-incorporated methods reduce catalyst loading to 5 mol% for dichlorophenyl derivatives, versus 10–15 mol% for older protocols .
Thermal Stability : Dichlorophenyl derivatives exhibit higher melting points (>300°C) than methoxy or fluorine-substituted analogs, suggesting stronger crystal packing .
Biological Activity
The compound 9-(2,3-dichlorophenyl)-6,6-dimethyl-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a member of the triazoloquinazolinone family. This class of compounds has garnered attention due to their diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound based on recent research findings.
Chemical Structure and Properties
The compound features a triazoloquinazolinone core structure which is known for its pharmacological properties. The presence of the 2,3-dichlorophenyl moiety enhances its biological activity by potentially increasing lipophilicity and modifying interactions with biological targets.
Molecular Formula
- Molecular Formula: C19H17Cl2N5O
- Molecular Weight: 363.24 g/mol
Biological Activities
Research has indicated that derivatives of triazoloquinazolinones exhibit a range of biological activities including:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial activity of triazoloquinazolinone derivatives against various pathogens. The results indicated that compounds similar to this compound exhibited notable inhibition against:
- Staphylococcus aureus (Gram-positive)
- Escherichia coli (Gram-negative)
- Candida albicans (fungal strain)
The minimum inhibitory concentrations (MICs) were determined to be significantly lower than those for standard antibiotics .
Anticancer Activity
In a recent investigation focusing on anticancer properties, derivatives were tested against human cancer cell lines. Notably:
- The compound induced cell cycle arrest and apoptosis in HeLa cervical cancer cells.
- IC50 values were reported in the micromolar range indicating potent activity .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
